1-(4-fluorophenyl)-N-phenethyl-4-propoxy-1H-pyrazole-3-carboxamide
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Overview
Description
1-(4-fluorophenyl)-N-phenethyl-4-propoxy-1H-pyrazole-3-carboxamide is a synthetic compound that belongs to the class of pyrazole derivatives
Preparation Methods
The synthesis of 1-(4-fluorophenyl)-N-phenethyl-4-propoxy-1H-pyrazole-3-carboxamide typically involves a multi-step process. One common method includes the reaction of 4-fluorophenylhydrazine with ethyl acetoacetate to form a pyrazole intermediate. This intermediate is then reacted with phenethylamine and propyl bromide under appropriate conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Chemical Reactions Analysis
1-(4-fluorophenyl)-N-phenethyl-4-propoxy-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, using boron reagents and palladium catalysts.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has shown potential as an antimicrobial and anticancer agent in preliminary studies.
Medicine: It is being investigated for its potential use in the treatment of various diseases, including cancer and inflammatory conditions.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-N-phenethyl-4-propoxy-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular pathways involved are still under investigation, but studies suggest that it may influence signaling pathways related to cell proliferation and apoptosis .
Comparison with Similar Compounds
1-(4-fluorophenyl)-N-phenethyl-4-propoxy-1H-pyrazole-3-carboxamide can be compared to other pyrazole derivatives, such as:
1-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: Known for its anticancer activity.
1-(2-(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(aryl)prop-2-en-1-ones: Exhibits antimicrobial and antifungal properties.
Properties
IUPAC Name |
1-(4-fluorophenyl)-N-(2-phenylethyl)-4-propoxypyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O2/c1-2-14-27-19-15-25(18-10-8-17(22)9-11-18)24-20(19)21(26)23-13-12-16-6-4-3-5-7-16/h3-11,15H,2,12-14H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCQCKUOGTXKPJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CN(N=C1C(=O)NCCC2=CC=CC=C2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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